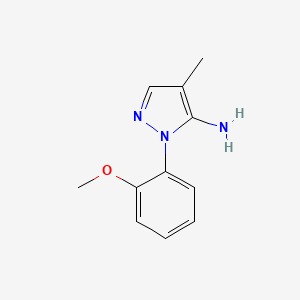
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 1 and a methyl group at position 4 on the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various cellular responses . For instance, some compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in glutathione metabolism .
Pharmacokinetics
Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to induce various cellular responses, including the production of reactive oxygen species and apoptosis .
Action Environment
It is known that environmental factors such as solvent type can significantly influence the outcome of reactions involving similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in large reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but a different core structure.
1-(2-Methoxyphenyl)-2-phenylethylamine: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHCTUJDGPDKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
![N-[(2-chloropyridin-4-yl)sulfonyl]-2,3,4-trimethoxybenzamide](/img/structure/B2611028.png)
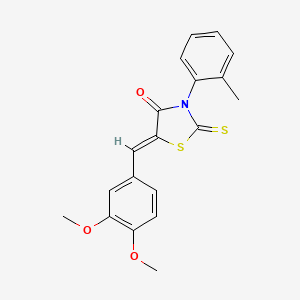
![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)
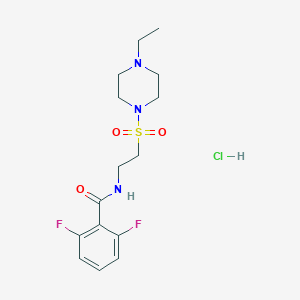
![5-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2611033.png)
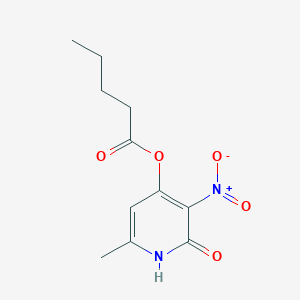
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)
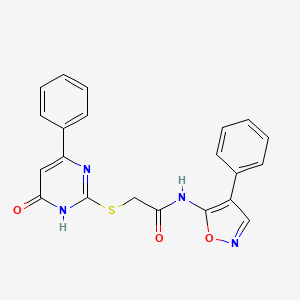
![5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)
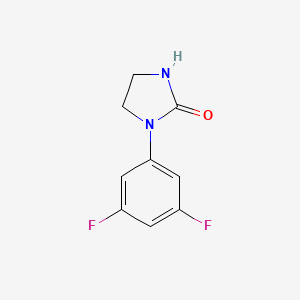
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-methyl-4-(propan-2-yl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2611043.png)
![2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)
